molecular formula C9H9NO4 B7725256 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Cat. No. B7725256
M. Wt: 195.17 g/mol
InChI Key: CQXGMGDQNLSOLF-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Rearrangements in Hantzsch Reaction : 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde undergoes interesting rearrangements in the Hantzsch reaction. It was found that the reaction with ethyl acetoacetate and ammonia produces not only the expected dihydropyridines but also tricyclic compounds and derivatives of indole and quinoline under specific conditions (Ángeles et al., 2001).

  • Structural Analysis in Crystallography : Research on 2-Hydroxy-3-iodo-5-nitrobenzaldehyde, a structurally similar compound, reveals intricate molecular arrangements involving hydrogen bonds and aromatic pi-pi stacking interactions, highlighting the potential for detailed structural analysis in crystallography (Garden et al., 2004).

  • Spin-Spin Couplings in NMR Spectroscopy : The NMR spectra of various substituted benzaldehydes, including 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, show long-range spin-spin couplings, providing insights into the molecular structure and dynamics (Kowalewski & Kowalewski, 1965).

  • Synthesis and Characterization of Copper Metal Complexes : This compound has been used in the synthesis and characterization of metal complexes with copper, demonstrating its potential in coordination chemistry (Borge & Patil, 2019).

  • Malaricidal and Coccidiostatic Compounds Synthesis : It has been used in the synthesis of 10-hydroxy-3,4-dihydroacridine-1,9(2H,10H)-diones, showing significant malaricidal and coccidiostatic effects, pointing towards its applications in drug development (Dürckheimer et al., 1980).

  • Synthesis of N-alkyl-2-aryl-2-oxoacetamides : This compound reacts with alkyl isocyanides to yield important intermediates in organic synthesis, like N-alkyl-2-aryl-2-oxoacetamides (Yavari & Djahaniani, 2006).

  • Synthesis of Benzisoxazoles : In the synthesis of 5-substituted and 4,5-disubstituted 2,1-benzisoxazoles, 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde plays a crucial role, further showcasing its utility in producing complex organic compounds (Katritzky et al., 2003).

properties

IUPAC Name

2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(4-11)9(12)8(6(5)2)10(13)14/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXGMGDQNLSOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.